molecular formula C9H10BrNO B598721 2-Bromo-1-(pyridin-2-YL)butan-1-one CAS No. 1199773-08-4

2-Bromo-1-(pyridin-2-YL)butan-1-one

Cat. No.: B598721
CAS No.: 1199773-08-4
M. Wt: 228.089
InChI Key: PMAMKVXETFDLHM-UHFFFAOYSA-N
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Description

2-Bromo-1-(pyridin-2-yl)butan-1-one is an organic compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol It is a brominated derivative of butanone, featuring a pyridine ring attached to the butanone backbone

Scientific Research Applications

2-Bromo-1-(pyridin-2-yl)butan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

The compound 2-Bromo-1-(pyridin-2-YL)butan-1-one is classified as dangerous according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals). The hazard statements include H301-H311-H331-H341, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and may cause genetic defects .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(pyridin-2-yl)butan-1-one can be synthesized through several methods. One common approach involves the bromination of 1-(pyridin-2-yl)butan-1-one using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(pyridin-2-yl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Bromo-1-(pyridin-2-yl)butan-1-one involves its interaction with various molecular targets. The bromine atom and the pyridine ring contribute to its reactivity and ability to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors .

Comparison with Similar Compounds

2-Bromo-1-(pyridin-2-yl)butan-1-one can be compared with other brominated butanones and pyridinyl derivatives:

Properties

IUPAC Name

2-bromo-1-pyridin-2-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-2-7(10)9(12)8-5-3-4-6-11-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAMKVXETFDLHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682399
Record name 2-Bromo-1-(pyridin-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-08-4
Record name 2-Bromo-1-(2-pyridinyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199773-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(pyridin-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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